molecular formula C14H15P B1586906 Di(o-tolyl)phosphine CAS No. 29949-64-2

Di(o-tolyl)phosphine

Cat. No. B1586906
CAS RN: 29949-64-2
M. Wt: 214.24 g/mol
InChI Key: QHRVFPPZMPHYHA-UHFFFAOYSA-N
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Description

Di(o-tolyl)phosphine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .


Synthesis Analysis

Tertiary phosphines, such as this compound, are synthesized and reviewed in various publications . The synthesis of new phosphines is classified according to the used synthetic approaches. The data concerning various synthetic approaches to new phosphines are summarized and reviewed .


Molecular Structure Analysis

The empirical formula of this compound is C14H15P . It contains a total of 31 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 phosphane .


Chemical Reactions Analysis

This compound is involved in various types of reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The O,P-acetals generated from tris (o-tolyl)phosphine underwent efficient substitution reactions with various nucleophiles .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.24 . It is a crystalline powder that is soluble in alcohol and slightly soluble in cold water .

Scientific Research Applications

  • Synthesis and Physical Properties : Chlorodi(o-tolyl)phosphine, a derivative of this compound, has been synthesized and characterized, demonstrating potential in the preparation of tertiary diphosphines. This process involves reactions with ω,ω'-dihaloalkanes and is significant in the field of organophosphorus chemistry (Clark & Mulraney, 1981).

  • Organic Synthesis : this compound derivatives have been utilized in the synthesis of unsymmetrical tertiary phosphine oxides. This method involves sequential treatment with Grignard reagents and is crucial for developing a wide range of organophosphorus compounds (Nishiyama et al., 2017).

  • Catalysis in Oxidative Processes : Catalytic oxidative processes involving this compound derivatives have been explored. For instance, a study demonstrated the catalytic oxidation of triphenylphosphine using a diiron(II) complex in the presence of dioxygen (Moreira et al., 2004).

  • Nanoparticle Research : Phosphine oxide polymers derived from this compound have been developed for transferring various nanoparticles from organic solvents to water, preserving their properties and reactivities. This has significant implications in nanotechnology and materials science (Kim et al., 2005).

  • Coordination Chemistry and Metal Complexes : Research has also focused on isomerization and chelation studies involving complexes of this compound derivatives. This research contributes to our understanding of coordination chemistry and the behavior of metal-ligand complexes (Keiter et al., 2000).

  • ocatalysis and Hydrogen Production**: this compound-based complexes have been investigated for their electrocatalytic properties and their efficiency in visible-light-driven hydrogen evolution. This research contributes to the development of sustainable energy solutions, particularly in the context of hydrogen production (Li et al., 2017).
  • Phosphine Ligands in Polymerization Reactions : Arylnickel(II) phosphine complexes containing this compound ligands have been used as catalysts in polymerization reactions. These studies provide insights into the role of phosphine ligands in influencing reaction pathways and product formation in ethene polymerization and CO/ethene copolymerization (Desjardins et al., 1997).

  • Suzuki Coupling Reactions : The application of tolylphosphine ligands in palladium-catalyzed Suzuki cross-coupling reactions has been explored. This research demonstrates the impact of phosphine ligands on the efficiency of such coupling reactions, which are crucial in organic synthesis (Joshaghani et al., 2007).

  • Insecticide Resistance Studies : this compound derivatives have been studied in the context of insecticide resistance. For instance, research on phosphine resistance in grain pests highlights the challenges in pest management and the need for alternative strategies (Opit et al., 2012).

  • Structural and Stereodynamic Studies : The structures and stereodynamics of iron carbonyl phosphine or arsine complexes involving this compound have been reported. Such studies contribute to our understanding of the dynamic behavior of these complexes in solution and the solid state (Howell et al., 1993).

Mechanism of Action

Target of Action

Di(o-tolyl)phosphine is primarily used as a ligand in various coupling reactions . It plays a crucial role in the catalysis of these reactions, acting as a bridge between the metal catalyst and the organic substrates .

Mode of Action

The mode of action of this compound involves its interaction with metal catalysts and organic substrates in coupling reactions . It binds to the metal catalyst, forming a complex that facilitates the coupling of organic substrates . This interaction results in the formation of new carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those involved in the formation of carbon-carbon and carbon-heteroatom bonds . These pathways are crucial in organic synthesis, leading to the formation of complex organic molecules from simpler precursors .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability in systems where these solvents are present .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the products of the reactions it catalyzes . By facilitating the formation of new bonds, this compound enables the synthesis of complex organic molecules from simpler precursors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture or oxygen may affect its stability and reactivity . Furthermore, the type of solvent used can also impact the efficiency of the reactions it catalyzes .

Safety and Hazards

Di(o-tolyl)phosphine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Di(o-tolyl)phosphine is a useful catalyst for C-C and C-N cross-coupling reactions . It is also used in the Heck reaction and Suzuki coupling of propargylic carbonates . The use of this compound in these areas continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

Biochemical Analysis

Biochemical Properties

Di(o-tolyl)phosphine plays a significant role in biochemical reactions, particularly as a ligand in catalytic processes. It interacts with various enzymes and proteins, facilitating reactions by stabilizing transition states and enhancing reaction rates. For instance, in the Buchwald-Hartwig cross-coupling reaction, this compound forms complexes with palladium, which then interacts with aryl halides and amines to form carbon-nitrogen bonds . This interaction is crucial for the synthesis of many pharmaceuticals and organic compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, this compound can modulate the activity of enzymes involved in the oxidative stress response, leading to changes in gene expression and cellular metabolism . These effects can have significant implications for cell function and overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions such as palladium and platinum. These complexes can then interact with various substrates, facilitating catalytic reactions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to air and moisture . This degradation can lead to a decrease in its effectiveness as a ligand and may result in long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to facilitate catalytic reactions without causing significant toxic effects. At high doses, this compound can exhibit toxic effects, including respiratory and skin irritation . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in catalytic reactions. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in the synthesis of organic compounds, thereby altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, this compound may bind to proteins involved in intracellular transport, facilitating its movement to target sites where it can exert its catalytic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in areas where catalytic reactions occur, such as the cytoplasm and mitochondria . This localization is crucial for its activity and function, as it ensures that this compound is present at the sites where it is needed for catalytic processes.

properties

IUPAC Name

bis(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRVFPPZMPHYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1PC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404638
Record name Di(o-tolyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29949-64-2
Record name Di(o-tolyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-o-tolylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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